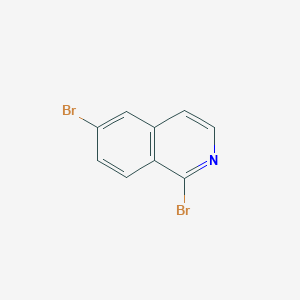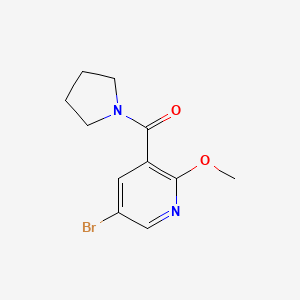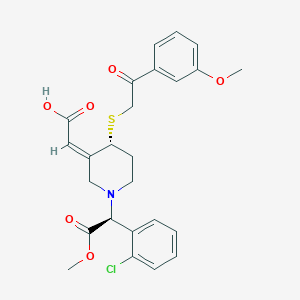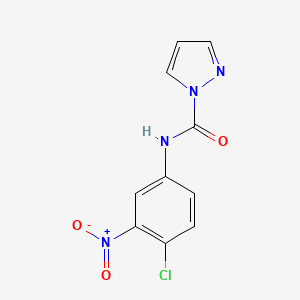![molecular formula C11H9ClO2S B1458749 Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-73-8](/img/structure/B1458749.png)
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate
描述
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom
作用机制
Thiophene Derivatives
Thiophene derivatives are a promising class of organosulfur compounds that have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Targets and Mode of Action
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . The exact targets and mode of action can vary widely depending on the specific thiophene derivative and its chemical structure.
Biochemical Pathways
The biochemical pathways affected by thiophene derivatives can also vary widely. For instance, some thiophene derivatives might inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the specific chemical structure of the derivative, the route of administration, and the patient’s physiological condition .
Result of Action and Action Environment
The molecular and cellular effects of thiophene derivatives can include changes in cell signaling, gene expression, and cellular metabolism . The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound may interact with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the activity of specific kinases, leading to alterations in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation and subsequent downstream signaling events . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability under different conditions, which may influence their biological activity . Additionally, prolonged exposure to this compound may lead to changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are essential considerations for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that thiophene derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit anti-inflammatory or anticancer properties, while higher doses may result in toxicity or other adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Halogenation, nitration, and other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for halogenation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
- Methyl 3-chlorobenzo[B]thiophene-2-carboxylate
- Methyl 4-methylbenzo[B]thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[B]thiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate is unique due to the presence of both a chlorine and a methyl group on the thiophene ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other thiophene derivatives .
属性
IUPAC Name |
methyl 4-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJJOKEOXAERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


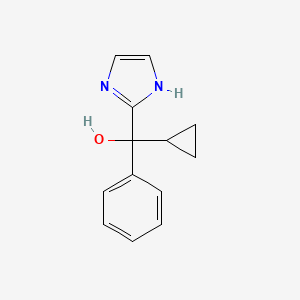
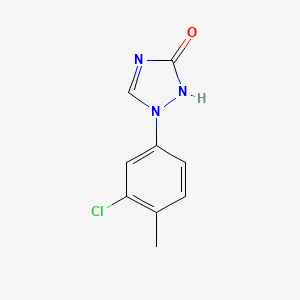
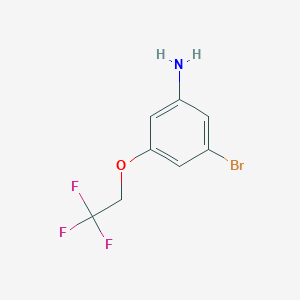
![[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1458670.png)
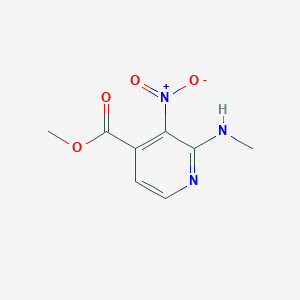
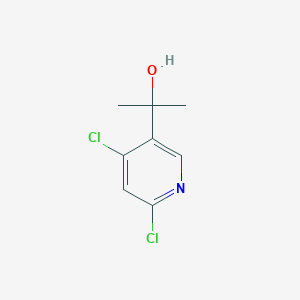
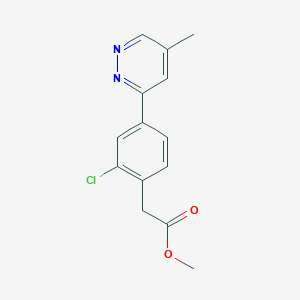
![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)
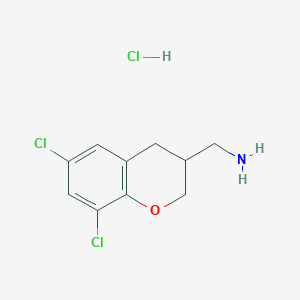
![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)
